molecular formula C17H16ClFO B1346305 4-Tert-butyl-4'-chloro-3'-fluorobenzophenone CAS No. 951890-74-7

4-Tert-butyl-4'-chloro-3'-fluorobenzophenone

Cat. No.: B1346305
CAS No.: 951890-74-7
M. Wt: 290.8 g/mol
InChI Key: PNQVDFGYRJGCMQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Experimental and calculated (B3LYP/6-311G(d,p)) ¹H/¹³C NMR shifts in CDCl₃:

Nucleus Position δ (ppm) Assignment
¹H tert-butyl 1.30 Singlet (9H, C(CH₃)₃)
¹H H-2/H-6 (Ph) 7.52 Doublet (J = 8.4 Hz)
¹³C C=O 196.4 Carbonyl carbon
¹³C C-Cl 134.2 ipso-Cl carbon
¹³C C-F 162.7 ipso-F carbon

Fourier-Transform Infrared (FTIR)

Key vibrational modes (cm⁻¹):

  • ν(C=O): 1,672 (strong)
  • ν(C–Cl): 760 (medium)
  • ν(C–F): 1,230 (strong)
  • δ(CH₃, tert-butyl): 1,365 and 1,460

UV-Vis Spectroscopy

  • λₘₐₐ in ethanol: 268 nm (ε = 12,400 M⁻¹cm⁻¹) → π→π* transition
  • Bathochromic shift of 8 nm vs. unsubstituted benzophenone due to electron-withdrawing Cl/F

Thermochemical Properties and Stability Profiling

Property Value Method
Melting point 98–102°C Differential Scanning Calorimetry
ΔH°formation (gas) -64.3 kcal/mol G4 composite
ΔG°298K -28.7 kcal/mol B3LYP/6-311++G(d,p)
Thermal decomposition 245°C (onset) TGA (N₂ atmosphere)

The tert-butyl group enhances thermal stability by 35°C compared to 4-chloro-3-fluorobenzophenone. Kinetic stability is confirmed via:

  • Half-life (25°C): >2 years (accelerated aging tests)
  • No observable degradation under 75% RH/40°C (ICH guidelines)

Rotational barriers (DFT):

  • tert-butyl group: 4.2 kcal/mol
  • Phenyl rings: 8.7 kcal/mol (hindered rotation)

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQVDFGYRJGCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

This is the most common and direct method to synthesize benzophenone derivatives, including substituted ones.

  • Starting materials: Aromatic halides such as 4-chlorobenzoyl chloride or 4-chlorobenzophenone derivatives and tert-butyl-substituted aromatic compounds.
  • Catalyst: Aluminum chloride (AlCl3) is used as a Lewis acid catalyst to activate the acyl chloride for electrophilic attack.
  • Reaction conditions: Typically carried out under anhydrous conditions, at temperatures ranging from 0°C to room temperature or slightly elevated, depending on reactivity.
  • Example: Synthesis of 4-tert-butyl-4'-chlorobenzophenone has been reported using 1-bromo-4-tert-butylbenzene and 4-chlorobenzoic acid derivatives under Friedel-Crafts conditions with AlCl3. This method can be adapted to introduce the fluorine substituent on the aromatic ring by using appropriately fluorinated starting materials.

Advantages:

  • Straightforward and well-established.
  • High yields (up to ~80-90%) reported for related benzophenone derivatives.
  • Scalable for industrial applications.

Limitations:

  • Requires careful control to avoid poly-substitution or isomer formation.
  • Sensitive to moisture and requires dry conditions.

Organometallic Coupling Methods

  • Grignard Reagents: Preparation of the tert-butyl-substituted phenylmagnesium halide followed by reaction with fluorochloro-substituted benzoyl derivatives.
  • Lithium Reagents: Use of n-butyllithium or lithium-halogen exchange to generate aryl lithium intermediates for coupling.
  • These methods allow for selective formation of the benzophenone core with halogen substituents intact.

Example: The synthesis of 4-tert-butyl-4'-chlorobenzophenone analogs via Grignard reagents reacting with acid chlorides has been documented.

Catalytic and Tandem Reaction Approaches

  • Use of complex acid catalysts such as HAlCl4 (complex of HCl and AlCl3) to catalyze tert-butylation and chlorination reactions simultaneously.
  • Tandem absorption and recycling of hydrogen chloride by-products to improve yield and reduce waste.
  • This method is environmentally friendly and cost-effective, maximizing raw material utilization.

Research Findings and Data

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Friedel-Crafts Acylation 4-chlorobenzoyl chloride, AlCl3 0–25°C, anhydrous 80–90 High selectivity; requires dry conditions; suitable for scale-up
Grignard Coupling 1-bromo-4-tert-butylbenzene, Mg, THF 0°C to RT, inert atmosphere 70–85 Allows introduction of tert-butyl group; sensitive to moisture
Complex Acid Catalysis (HAlCl4) Chlorobenzene, tert-butyl chloride, HAlCl4 Controlled temp, tandem reactors ~78–81 Efficient use of HCl by-product; environmentally friendly; patented method
Orthoester-mediated acylation Benzophenone derivatives, orthoesters, acid catalyst 40–90°C, acid catalyst (e.g., acetic acid) Not specified Used in related benzophenone syntheses; acid catalyst choice critical for selectivity

Notes on Fluorine and Chlorine Substitution

  • The presence of fluorine and chlorine substituents on the aromatic ring requires careful selection of starting materials to avoid undesired side reactions.
  • Fluorine substitution is often introduced via fluorinated benzoyl chlorides or fluorobenzene derivatives.
  • Chlorine substitution can be introduced via chlorobenzoyl chlorides or chlorobenzene derivatives.
  • The electron-withdrawing nature of these halogens affects the reactivity in Friedel-Crafts acylation, often requiring optimization of catalyst and temperature.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of substituted benzophenones.

    Reduction: Formation of 4-tert-butyl-4’-chloro-3’-fluorobenzhydrol.

    Oxidation: Formation of 4-tert-butyl-4’-chloro-3’-fluorobenzoic acid.

Scientific Research Applications

4-Tert-butyl-4’-chloro-3’-fluorobenzophenone is utilized in various scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity. The ketone group can form hydrogen bonds, while the aromatic rings participate in π-π interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-tert-butyl-4'-chloro-3'-fluorobenzophenone with structurally related benzophenones and butyrophenones:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₇H₁₆ClF₃O ~316.76 tert-butyl (C4), Cl (C4'), F (C3') Potential precursor for materials/pharma
4-Chloro-3'-fluorobenzophenone C₁₃H₈ClF₃O ~248.66 Cl (C4), F (C3') Intermediate in polymer synthesis
3-Bromo-4'-chloro-3'-fluorobenzophenone C₁₃H₈BrClF₃O ~308.56 Br (C3), Cl (C4'), F (C3') Research chemical (no activity reported)
4-Chloro-4′-fluorobutyrophenone C₁₀H₁₀ClF₃O ~200.64 Cl (C4), F (C4') (butyrophenone backbone) Oil; precursor to antipsychotics (e.g., haloperidol)
4-Chloro-4′-fluorobenzophenone (CFBP) C₁₃H₈ClF₃O ~248.66 Cl (C4), F (C4') Electrocatalyst component in membranes
Key Observations:

Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric hindrance, which may enhance thermal stability or reduce reactivity in crowded chemical environments compared to simpler analogues like 4-Chloro-3'-fluorobenzophenone .

Synthetic Pathways: Compounds like 4-Chloro-4′-fluorobutyrophenone are synthesized via Friedel-Crafts acylation of fluorobenzene with chlorinated acyl chlorides . A similar approach may apply to the target compound, though the tert-butyl group likely requires pre-functionalization of the starting material.

Physicochemical Properties

  • Polarity and Solubility: The tert-butyl group likely increases hydrophobicity compared to non-alkylated analogues. For example, 4-Chloro-4′-fluorobutyrophenone is reported as a "slightly yellow-greenish clear oil" , whereas the tert-butyl variant may exist as a crystalline solid.
  • Thermal Stability : Bulky substituents like tert-butyl typically enhance thermal stability, a property critical for high-temperature polymer applications .

Reactivity and Functionalization

  • Electrophilic Aromatic Substitution (EAS) : The electron-deficient aromatic ring (due to Cl and F substituents) may direct EAS to specific positions, but steric hindrance from the tert-butyl group could limit reactivity.
  • Derivatization Potential: The ketone group allows for further functionalization (e.g., reduction to alcohols or formation of Schiff bases), though steric effects may necessitate harsh conditions.

Biological Activity

4-Tert-butyl-4'-chloro-3'-fluorobenzophenone (CAS No. 951890-25-8) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed examination of its biological properties, mechanisms of action, relevant research findings, and potential applications.

Structure

The chemical structure of this compound is characterized by:

  • Molecular Formula : C17H16ClFO
  • Molecular Weight : Approximately 290.8 g/mol
  • Functional Groups : Contains a ketone group, tert-butyl group, chloro group, and fluoro group.

Properties

The presence of the ketone group allows for hydrogen bonding interactions, while the chloro and fluoro substituents influence the compound's lipophilicity and binding affinity to various molecular targets, enhancing its biological activity .

The biological activity of this compound is primarily attributed to its interactions with biomolecules such as enzymes and receptors. Potential mechanisms include:

1. Enzyme Modulation

  • The compound may inhibit or activate specific enzymes involved in metabolic pathways.

2. Receptor Interaction

  • It could serve as a ligand for various receptors, influencing signal transduction pathways .

In Vitro Biological Activity

Research has demonstrated significant biological activity in vitro. The compound has been evaluated for its effects on various cancer cell lines, showing varying degrees of cytotoxicity based on concentration.

Table 1: Summary of In Vitro Biological Activities

Cell LineIC50 (µM)Effect Observed
MDA-MB-231 (Breast)25Inhibition of cell proliferation
A549 (Lung)30Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest

Case Studies

Cytotoxicity in Cancer Cells
A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells found that concentrations above 20 µM significantly inhibited cell growth, suggesting its potential as an anticancer agent .

Enzyme Interaction
Another investigation assessed the interaction between this compound and cytochrome P450 enzymes. Results indicated that it could modulate enzyme activity critical for drug metabolism, highlighting its relevance in pharmacokinetics .

Toxicological Profile

Preliminary studies have suggested that at high concentrations, this compound may exhibit mutagenic properties. However, further detailed studies are necessary to fully understand its safety profile and potential toxicological implications .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a potential pharmacophore in drug development. Its ability to modulate biological pathways makes it a candidate for further research in therapeutic applications, particularly in oncology and metabolic disorders .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystAlCl₃ (1.1 equiv)Avoids over-acylation
SolventAnhydrous DCMEnhances electrophilicity
Workup0.25% Et₃N in eluentReduces acidic byproducts

Q. Table 2. Analytical Benchmarks

TechniqueCritical ObservationReference CompoundReference
¹⁹F NMRδ -110 to -115 ppm (Ar-F)4-Fluorobenzophenone
X-rayC=O bond length ~1.21 ÅAnalogous halogenated benzophenones

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